molecular formula C7H14FNO B13889104 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol

1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol

Cat. No.: B13889104
M. Wt: 147.19 g/mol
InChI Key: DIWHMZGAZWOSSH-UHFFFAOYSA-N
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Description

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol is a chiral compound that features a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl ethyl ketone.

    Reaction Conditions: The key steps involve the formation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxyl group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and stereoselective hydroxylation.

    Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives.

Scientific Research Applications

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.

    Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[(2S,4R)-4-chloro-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a chlorine atom instead of fluorine.

    (1S)-1-[(2S,4R)-4-bromo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a bromine atom instead of fluorine.

    (1S)-1-[(2S,4R)-4-iodo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its halogenated analogs.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-(4-fluoro-1-methylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3

InChI Key

DIWHMZGAZWOSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(CN1C)F)O

Origin of Product

United States

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